3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(2-methylphenyl)urea
Description
Properties
IUPAC Name |
1-[[4-(furan-3-yl)thiophen-2-yl]methyl]-3-(2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-12-4-2-3-5-16(12)19-17(20)18-9-15-8-14(11-22-15)13-6-7-21-10-13/h2-8,10-11H,9H2,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWFAOZKVOICFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=CC(=CS2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(2-methylphenyl)urea typically involves multi-step organic reactions. One common route includes:
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Formation of the Furan-Thiophene Intermediate
Starting Materials: Furan-3-carbaldehyde and thiophene-2-carbaldehyde.
Reaction: A cross-coupling reaction, such as the Suzuki-Miyaura coupling, can be employed to link the furan and thiophene rings.
Conditions: Palladium catalyst, base (e.g., potassium carbonate), and a suitable solvent (e.g., tetrahydrofuran).
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Methylation
Intermediate: The furan-thiophene intermediate is then subjected to a methylation reaction.
Reagents: Methyl iodide and a base (e.g., sodium hydride).
Conditions: Anhydrous conditions to prevent hydrolysis.
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Urea Formation
Intermediate: The methylated intermediate is reacted with 2-methylphenyl isocyanate.
Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen) and in a solvent like dichloromethane.
Industrial Production Methods
For industrial-scale production, the process would be optimized for yield and cost-effectiveness. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalyst Recycling: To reduce costs associated with expensive palladium catalysts.
Green Chemistry Approaches: To minimize environmental impact, such as using less toxic solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the furan and thiophene rings.
Reagents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Products: Oxidized derivatives such as sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the urea moiety or the aromatic rings.
Reagents: Sodium borohydride or lithium aluminum hydride.
Products: Reduced forms of the compound, potentially altering its biological activity.
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Substitution: : Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Reagents: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Products: Substituted derivatives with varied functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Biological Probes: Used in research to study enzyme activities or receptor binding.
Industry
Materials Science: Incorporated into polymers or other materials to impart specific properties such as conductivity or thermal stability.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism by which 3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(2-methylphenyl)urea exerts its effects depends on its application:
Biological Targets: It may interact with enzymes or receptors, inhibiting or activating their functions.
Pathways: In medicinal applications, it could modulate signaling pathways involved in disease processes.
Comparison with Similar Compounds
Structural Features
The compound’s uniqueness lies in its furan-thiophene-methyl bridge and ortho-methyl-substituted phenylurea . Below is a comparison with structurally related urea derivatives:
Key Observations :
Pharmacological and Physicochemical Properties
While direct activity data for the target compound is unavailable, inferences can be drawn from analogs:
Biological Activity
The compound 3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(2-methylphenyl)urea (CAS Number: 2380033-62-3) is a complex organic molecule that incorporates a furan ring, a thiophene ring, and a urea moiety. This unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer properties, and enzyme inhibition.
- Molecular Formula : CHNOS
- Molecular Weight : 312.4 g/mol
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Antimicrobial Activity : Inhibitory effects against various bacterial strains.
- Anticancer Properties : Potential to induce apoptosis in cancer cells.
- Enzyme Inhibition : Particularly as urease inhibitors, which are crucial in treating conditions like kidney stones.
Enzyme Inhibition Studies
One notable area of investigation is the compound's role as a urease inhibitor. Urease is an enzyme linked to several medical conditions, including peptic ulcers and kidney stone formation.
In Vitro Studies
Recent studies have demonstrated that derivatives of thiourea, including those with furan and thiophene substituents, show promising urease inhibitory activity. For example:
- IC values for related compounds ranged from 0.0019 μM to 0.053 μM, indicating strong inhibition compared to standard thiourea (IC = 4.745 μM) .
Kinetic Analysis
Kinetic studies using Lineweaver-Burk plots have shown that some derivatives exhibit non-competitive inhibition patterns, suggesting they bind to the enzyme-substrate complex rather than the free enzyme .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and others.
- Results : Exhibited significant inhibitory effects on growth, suggesting potential as an antibacterial agent .
Anticancer Activity
Research into the anticancer properties of related compounds has indicated their ability to induce apoptosis in cancer cell lines:
- Compounds with similar structural motifs have shown effectiveness against breast cancer and leukemia cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
The mechanism by which This compound exerts its biological effects may involve:
- Interaction with specific enzymes or receptors.
- Modulation of signaling pathways associated with cell proliferation and apoptosis.
Case Studies
Several studies have highlighted the biological activities of thiourea derivatives:
-
Urease Inhibition Study :
- A series of thiourea derivatives were synthesized and tested for urease inhibition.
- Compounds showed varying degrees of inhibition with some demonstrating IC values significantly lower than the standard.
-
Antibacterial Efficacy :
- A study tested the antibacterial activity of several furan-thiophene derivatives.
- Results indicated that certain compounds effectively inhibited bacterial growth at low concentrations.
Q & A
Basic: What are the established synthetic routes for 3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(2-methylphenyl)urea, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with commercially available precursors like 2-methylaniline and furan-3-carbaldehyde. Key steps include:
- Step 1: Formation of the urea backbone via reaction of 2-methylphenyl isocyanate with an amine intermediate.
- Step 2: Coupling of the thiophene-furan hybrid moiety using Suzuki-Miyaura cross-coupling (if halogenated intermediates are involved) or nucleophilic substitution .
- Optimization:
Table 1: Representative Reaction Parameters
| Step | Reagents/Catalysts | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Urea Formation | Phenyl isocyanate | DCM | 25 | 65–75 |
| Thiophene-Furan Coupling | Pd(PPh₃)₄, K₂CO₃ | Toluene/Water | 80 | 50–60 |
Advanced: How do structural modifications (e.g., substituent position on thiophene/furan rings) affect biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Thiophene Position: Substitution at the 4-position (vs. 2- or 3-) enhances π-π stacking with hydrophobic enzyme pockets, as seen in analogs with IC₅₀ values < 1 µM against kinase targets .
- Furan vs. Thiophene: Replacing furan with thiophene increases electron density, improving binding to cysteine-rich domains (e.g., in proteases) .
- 2-Methylphenyl Group: The ortho-methyl group sterically hinders off-target interactions, reducing cytotoxicity in vitro (e.g., >80% viability in HEK293 cells at 10 µM) .
Validation: Use computational docking (AutoDock Vina) and in vitro assays (e.g., enzyme inhibition) to correlate substituent effects with activity .
Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z 330.38 for C₁₇H₁₅FN₂O₂S) with <2 ppm error .
- HPLC: Assesses purity (>95% for pharmacological studies) using C18 columns and acetonitrile/water gradients .
Advanced: How can conflicting data on biological activity (e.g., IC₅₀ variability across studies) be resolved?
Methodological Answer:
Discrepancies often arise from assay conditions:
- Buffer pH: Kinase inhibition assays at pH 7.4 vs. 6.5 can alter protonation states of the urea group, affecting binding .
- Cell Line Variability: Use isogenic cell lines (e.g., NCI-60 panel) to control for genetic background effects.
- Statistical Rigor: Apply ANOVA with post-hoc Tukey tests to validate significance (p < 0.01) across replicate experiments .
Table 2: Case Study on IC₅₀ Variability
| Study | Assay Type | pH | IC₅₀ (µM) |
|---|---|---|---|
| A | Kinase X | 7.4 | 0.8 ± 0.1 |
| B | Kinase X | 6.5 | 2.5 ± 0.3 |
Basic: What are the compound’s key physicochemical properties relevant to drug discovery?
Methodological Answer:
- LogP: Calculated at 3.2 (Schrödinger QikProp), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
- Solubility: <10 µg/mL in aqueous buffer; improve via salt formation (e.g., HCl salt increases solubility to 50 µg/mL) .
- Stability: Susceptible to hydrolysis at the urea moiety under basic conditions (t₁/₂ = 2 h at pH 9); stabilize with lyophilization .
Advanced: What computational strategies predict off-target interactions for this urea derivative?
Methodological Answer:
- Molecular Dynamics (MD): Simulate binding to homologous proteins (e.g., GPCRs) using AMBER or GROMACS to identify potential off-targets .
- Pharmacophore Screening: Match the compound’s urea and aromatic motifs to databases like ChEMBL for risk assessment .
- Machine Learning: Train random forest models on ToxCast data to predict hepatotoxicity or cardiotoxicity .
Basic: How is the compound’s stability assessed under storage and experimental conditions?
Methodological Answer:
- Accelerated Stability Testing:
- In Solution: Use deuterated solvents for NMR to track decomposition in real-time .
Advanced: What strategies optimize yield in large-scale synthesis without compromising purity?
Methodological Answer:
- Flow Chemistry: Continuous reactors reduce side reactions (e.g., dimerization) by precise control of residence time .
- Catalyst Recycling: Immobilize Pd catalysts on silica to reduce costs and metal contamination .
- Workup Automation: Liquid-liquid extraction robots improve reproducibility in multi-step protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
